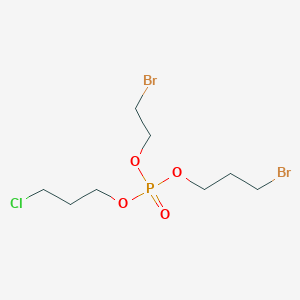
4-Decanol, 3,3-bis(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decanol, 3,3-bis(phenylthio)- is a chemical compound with the molecular formula C22H30OS2 It is characterized by the presence of a decanol backbone with two phenylthio groups attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 3,3-bis(phenylthio)- typically involves the reaction of decanol with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to drive the reaction.
Catalyst: Common catalysts include acids or bases that facilitate the formation of the phenylthio groups.
Solvent: Organic solvents such as toluene or dichloromethane are often used to dissolve the reactants and products.
Industrial Production Methods
Industrial production of 4-Decanol, 3,3-bis(phenylthio)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Decanol, 3,3-bis(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Decanol, 3,3-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Decanol, 3,3-bis(phenylthio)- involves its interaction with specific molecular targets. The phenylthio groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Decanol, 3,3-bis(methylthio)
- 4-Decanol, 3,3-bis(ethylthio)
- 4-Decanol, 3,3-bis(propylthio)
Uniqueness
4-Decanol, 3,3-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties compared to its analogs with alkylthio groups
Propiedades
Número CAS |
61173-88-4 |
|---|---|
Fórmula molecular |
C22H30OS2 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
3,3-bis(phenylsulfanyl)decan-4-ol |
InChI |
InChI=1S/C22H30OS2/c1-3-5-6-13-18-21(23)22(4-2,24-19-14-9-7-10-15-19)25-20-16-11-8-12-17-20/h7-12,14-17,21,23H,3-6,13,18H2,1-2H3 |
Clave InChI |
NGTABUVOHZAEFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(CC)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)







![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
